4-Fluorostyrene

Overview

Description

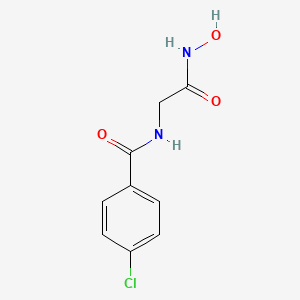

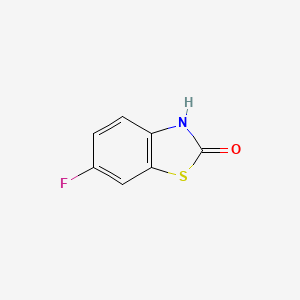

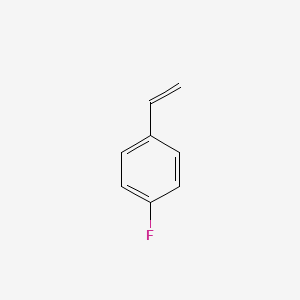

4-Fluorostyrene is an organic compound with the linear formula H2C=CHC6H4F . It is a clear, colorless to very slightly yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

4-Fluorostyrene can be synthesized by radical polymerization . It is reported that a high-performance, optically transparent, and solution-processible polymer electret, atactic poly (4-fluorostyrene) (FPS), was synthesized by this method .Molecular Structure Analysis

The molecular structure of 4-Fluorostyrene is represented by the linear formula H2C=CHC6H4F . Its molecular weight is 122.14 .Chemical Reactions Analysis

The deep bulk traps of 4-Fluorostyrene could stably accommodate charges, and the hydrophobicity of this material prevents moisture invasion in ambient environments . This contributes to its high environmental stability .Physical And Chemical Properties Analysis

4-Fluorostyrene has a refractive index of n20/D 1.514 (lit.) . Its boiling point is 67 °C/50 mmHg (lit.) and it has a density of 1.024 g/mL at 25 °C (lit.) .Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

4-Fluorostyrene is used to synthesize atactic poly(4-fluorostyrene) (FPS), which serves as a high-performance dielectric electret for OFETs . FPS exhibits high environmental stability due to its hydrophobic nature, preventing moisture invasion. This material’s deep bulk traps can stably accommodate charges, leading to OFETs with high mobility and on/off ratios. The use of FPS-coated SiO2 as the gate dielectric has shown to improve the performance of OFETs significantly .

Non-Volatile Memories

The electret properties of FPS make it suitable for non-volatile memory applications. FPS’s ability to stably trap charges contributes to enhanced memory stability, which is crucial for long-term data retention. The high sheet charge density and good thermal stability of FPS films are beneficial for developing reliable non-volatile memory devices .

Dielectric Materials

FPS’s high dielectric strength and decreased leakage current make it an excellent choice for dielectric materials in electronic devices. The increased trap energy and density in FPS compared to conventional polystyrene result in improved electrical insulating performance and charge storage capability .

Filtration Fabrics

The quasi-permanent neat charges carried by FPS electrets can be utilized in filtration fabrics. These fabrics can potentially benefit from the electret’s charge to enhance filtration efficiency, especially in applications requiring high-performance particulate air (HEPA) filtration .

Biological/Medical Sterilization

FPS’s electret properties may have applications in biological and medical sterilization. The material’s ability to carry neat charges could be harnessed to develop new sterilization techniques that rely on the disruptive effects of electrical charges on microbial cells .

Integrated Circuits

FPS can be blended with conjugated polymers to improve the general performance of OFETs, which are integral components of integrated circuits. This improvement is due to FPS’s ability to manipulate the performance of OFETs, thereby enhancing the application potential of OFET-based integrated circuits .

Sensors

The neat charges in FPS electrets can be used to develop sensors with improved sensitivity and stability. These sensors can benefit from the material’s charge storage capability and environmental stability, making them suitable for various sensing applications .

Catalysis

Although not directly related to FPS, fluorination of arylboronic esters, which can be derived from styrene compounds, has been enabled by bismuth redox catalysis. This process is significant in the field of catalysis and could potentially be applied to FPS derivatives for developing new catalytic methods .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVTWJNGILGLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-47-8 | |

| Record name | Benzene, 1-ethenyl-4-fluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50193512 | |

| Record name | 4-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorostyrene | |

CAS RN |

405-99-2 | |

| Record name | 4-Fluorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorostyrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3FH53DP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing 4-fluorostyrene-based polymers?

A1: 4-fluorostyrene can be readily polymerized and copolymerized using various methods, including free radical polymerization, atom transfer radical polymerization (ATRP), and anionic polymerization. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does the fluorine atom in 4-fluorostyrene affect its reactivity compared to styrene?

A2: The fluorine atom's electronegativity influences the reactivity of 4-fluorostyrene in radical copolymerizations. Studies show it generally exhibits lower reactivity compared to styrene, leading to a tendency for alternation in copolymers. [, ]

Q3: What spectroscopic techniques are commonly used to characterize 4-fluorostyrene-based materials?

A3: Researchers commonly employ techniques like Infrared (IR), 1H and 13C-NMR, and 19F NMR to characterize the structure and composition of 4-fluorostyrene-based polymers and copolymers. [, , , , , , , , , , , , ] Additionally, gel permeation chromatography (GPC) helps determine molecular weight and distribution. []

Q4: How does incorporating 4-fluorostyrene affect the thermal properties of polymers?

A4: Introducing 4-fluorostyrene into polymer chains generally increases the glass transition temperature (Tg) compared to unsubstituted polystyrene. This increase is attributed to the fluorine atom's influence on chain mobility and intermolecular interactions. [, , , , , , , , , , , , , ]

Q5: What are the potential applications of 4-fluorostyrene-based materials in electronics?

A5: Poly(4-fluorostyrene) has shown promise as a high-performance dielectric material for organic field-effect transistors (OFETs) and non-volatile memories. Its high dielectric strength, good thermal stability, and ability to be processed into thin films make it suitable for these applications. []

Q6: How does the presence of fluorine affect the dielectric properties of poly(4-fluorostyrene)?

A6: The fluorine atom's high electronegativity contributes to the high dipole moment of 4-fluorostyrene. This, in turn, influences the dielectric properties of poly(4-fluorostyrene), making it suitable for applications requiring high dielectric constants and low dielectric losses. [, ]

Q7: Can 4-fluorostyrene-based materials be used in membrane technology?

A7: Yes, sulfonated poly(phenylene oxide) with grafted poly(4-fluorostyrene) side chains shows promise as proton-conducting membranes for fuel cells. The hydrophobic fluorinated side chains help create well-defined nanostructures within the membrane, enhancing proton conductivity. []

Q8: How is 4-fluorostyrene used as a probe molecule in zeolite research?

A8: The acid-catalyzed oligomerization of 4-fluorostyrene is utilized as a probe reaction to study the accessibility and strength of Brønsted acid sites within zeolites. The formation and location of different oligomeric carbocations provide insights into the pore structure and catalytic activity of zeolites. [, , , , ]

Q9: What role does 4-fluorostyrene play in metal-catalyzed cross-coupling reactions?

A9: 4-Fluorostyrene has been identified as an effective additive in nickel- and cobalt-catalyzed cross-coupling reactions involving organometallic reagents and aryl halides. Its role is believed to be related to the stabilization of catalytic intermediates and facilitation of transmetalation steps. [, , ]

Q10: How have computational methods been employed to study 4-fluorostyrene and its derivatives?

A10: Computational techniques like density functional theory (DFT) have been used to study various aspects of 4-fluorostyrene, including its conformational analysis, molecular force field calculations, and understanding reaction mechanisms in catalytic processes. [, , , ]

Q11: How do substituents on the aromatic ring of 4-fluorostyrene affect its reactivity?

A11: Studies on the copolymerization of 4-fluorostyrene with other substituted styrenes reveal that electron-donating groups generally increase reactivity, while electron-withdrawing groups decrease it. [, , ] This knowledge is crucial for tailoring copolymer properties for specific applications.

Q12: How does the position of the fluorine atom influence the properties of fluorinated distyrylbenzene chromophores?

A12: Research on fluorinated distyrylbenzene derivatives shows that the position of fluorine substitution significantly affects the compound's absorption properties, fluorescence behavior, and solid-state packing arrangements. These findings highlight the importance of fluorine regiochemistry in designing materials with specific optoelectronic properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.